molecular formula C23H32Cl2FN3 B12400026 Blonanserin (dihydrochloride)

Blonanserin (dihydrochloride)

Cat. No.: B12400026
M. Wt: 440.4 g/mol
InChI Key: IQTIXQWMIKSCBX-UHFFFAOYSA-N
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Description

Blonanserin (dihydrochloride) is an atypical antipsychotic compound that was approved in Japan in January 2008. It is primarily used for the treatment of schizophrenia and offers improved tolerability compared to first-generation antipsychotics. Blonanserin is known for its efficacy in treating the negative symptoms of schizophrenia and has a favorable side effect profile, lacking extrapyramidal symptoms, excessive sedation, or hypotension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin involves several key steps. One method includes the reaction of ethyl 4-fluorobenzoate, ethyl acetoacetate, and sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate. This intermediate is then reacted with ammonia water to produce 3-(4-fluorophenyl)-3-oxo-propanamide. Further reactions with cyclooctanone and p-toluenesulfonic acid lead to the formation of blonanserin .

Industrial Production Methods

Industrial production of blonanserin typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Blonanserin undergoes various chemical reactions, including:

    Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.

    Reduction: Reduction reactions can lead to the formation of N-deethylated blonanserin.

    Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide blonanserin and N-deethylated blonanserin .

Scientific Research Applications

Blonanserin has a wide range of scientific research applications:

Mechanism of Action

Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity. This inhibition reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in both positive and negative symptoms of schizophrenia. Blonanserin has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .

Comparison with Similar Compounds

Blonanserin is compared with other atypical antipsychotics such as risperidone. While both compounds are effective in treating schizophrenia, blonanserin has a lower incidence of serum prolactin increases and weight gain compared to risperidone. blonanserin has a higher incidence of extrapyramidal symptoms . Other similar compounds include olanzapine and quetiapine, which also target dopamine and serotonin receptors but differ in their side effect profiles and receptor affinities.

Blonanserin’s unique chemical structure and receptor binding profile make it a valuable compound in the treatment of schizophrenia, offering an alternative to other antipsychotic medications.

Biological Activity

Blonanserin (dihydrochloride) is an atypical antipsychotic primarily used to treat schizophrenia. It exhibits a unique pharmacological profile, characterized by high affinity for dopamine D2/D3 receptors and serotonin 5-HT2A receptors, making it effective in addressing both positive and negative symptoms of schizophrenia. Below is a detailed analysis of its biological activity, supported by research findings and clinical data.

Pharmacodynamics

  • Receptor Binding Profile :
    • Dopamine Receptors : Blonanserin acts as a potent antagonist at dopamine D2 and D3 receptors, with higher affinity compared to serotonin 5-HT2A receptors. This selective binding reduces dopaminergic neurotransmission, alleviating psychotic symptoms such as hallucinations and delusions .
    • Serotonin Receptors : It also antagonizes serotonin 5-HT2A receptors, which contributes to the reduction of negative symptoms like apathy and social withdrawal .
    • Other Receptors : Blonanserin exhibits low or negligible affinity for dopamine D1, serotonin 5-HT2C, adrenergic α1, histamine H1, and muscarinic M1/M3 receptors. This receptor selectivity minimizes side effects like sedation or orthostatic hypotension .
  • Mechanism of Action :
    • The compound reduces hyperactive dopaminergic signaling in mesolimbic pathways (positive symptoms) while modulating serotonergic activity in prefrontal cortex regions (negative symptoms) .
    • It has been shown to restore phosphorylation levels of protein kinase A (PKA) and NMDA receptor subunits in animal models, indicating potential neuroprotective effects .

Pharmacokinetics

ParameterValue
Bioavailability ~55%; increased with food intake .
Tmax 1.5 hours post-administration .
Volume of Distribution (Vd) Total Vd = 18,060 L; indicating extensive tissue distribution .
Protein Binding >99.7%, primarily to serum albumin .
Metabolism Predominantly via CYP3A4; forms active metabolites through hydroxylation and N-deethylation .
Half-life 10.7–16.2 hours .
Excretion 57% renal; 30% fecal (minimal parent drug excreted) .

Efficacy in Schizophrenia

  • In long-term studies (52 weeks), blonanserin significantly improved Positive and Negative Syndrome Scale (PANSS) scores, demonstrating efficacy in stabilizing psychiatric symptoms .
  • Compared to risperidone, blonanserin showed similar efficacy but with a lower risk of prolactin increase and weight gain, though it had a higher incidence of akathisia and excitability .

Animal Models

  • Blonanserin ameliorated phencyclidine-induced cognitive deficits in rats by modulating dopamine D3 and serotonin 5-HT2A pathways. This suggests potential benefits for cognitive impairments in schizophrenia .

Safety Profile

Adverse EventIncidence (%)Notes
Extrapyramidal Symptoms~38.7%Comparable to other antipsychotics but requires monitoring .
Weight GainMinimalLower risk compared to risperidone .
Prolactin ElevationLowAdvantageous over other dopamine-serotonin antagonists like risperidone .
AkathisiaHigher than peersRequires dose adjustment or adjunct therapy for tolerability .

Long-Term Treatment Outcomes

  • A 52-week study involving adolescents with schizophrenia demonstrated sustained improvement in PANSS scores with minimal metabolic changes. The treatment continuation rate was high (~60%), indicating good tolerability for chronic use .

Comparison with Other Antipsychotics

  • In head-to-head trials against risperidone, blonanserin was non-inferior in efficacy but exhibited a distinct safety profile, favoring patients at risk for metabolic syndrome or prolactin-related side effects .

Properties

Molecular Formula

C23H32Cl2FN3

Molecular Weight

440.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride

InChI

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H

InChI Key

IQTIXQWMIKSCBX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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